(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate
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Overview
Description
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate is a complex organic molecule that features a combination of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole, isoxazole, and thiophene rings within its structure suggests a rich chemistry and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, thiophene-2-carbaldehyde can be converted to its corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.
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Indole Synthesis: : The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
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Coupling Reactions: : The final step involves coupling the isoxazole and indole moieties. This can be achieved through esterification reactions where the carboxylic acid group of the indole derivative reacts with the hydroxyl group of the isoxazole derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and Fischer indole synthesis steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the isoxazole ring.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the isoxazole ring can produce isoxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. The indole moiety is known for its presence in many bioactive compounds, suggesting possible applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of indole, isoxazole, and thiophene rings may confer unique biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate would depend on its specific biological target. Generally, compounds containing indole rings can interact with various enzymes and receptors in the body. The isoxazole and thiophene rings may also contribute to binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids could affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylates: These compounds share the indole carboxylate structure and are known for their diverse biological activities.
Isoxazole Derivatives: Compounds with isoxazole rings are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Thiophene Derivatives: Thiophene-containing compounds are explored for their electronic properties and use in materials science.
Uniqueness
The uniqueness of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate lies in its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(14-8-11-4-1-2-5-13(11)18-14)21-10-12-9-15(22-19-12)16-6-3-7-23-16/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXANWXYFSUZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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